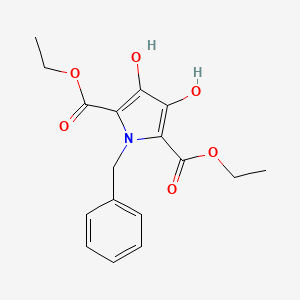

Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate

概要

説明

Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate is a useful research compound. Its molecular formula is C17H19NO6 and its molecular weight is 333.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate (CAS No. 376395-32-3) is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.

Basic Information

- Molecular Formula : C17H19NO6

- Molecular Weight : 333.34 g/mol

- Melting Point : 143-146 °C

- Purity : Typically available at 95% purity .

Structural Characteristics

The structure of this compound features a pyrrole ring with two carboxylate groups and hydroxyl substituents, contributing to its reactivity and potential biological interactions.

Antioxidant Properties

Research has indicated that compounds containing hydroxyl groups exhibit significant antioxidant activity. This compound's structure suggests it may scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that similar pyrrole derivatives effectively reduced oxidative damage in cellular models .

Antimicrobial Activity

Preliminary studies have shown that derivatives of pyrrole possess antimicrobial properties. This compound was tested against various bacterial strains, showing promising inhibitory effects. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Neuroprotective Effects

Recent investigations into neuroprotective agents have highlighted the potential of pyrrole derivatives in treating neurodegenerative diseases. This compound was evaluated for its ability to inhibit neuronal apoptosis in vitro. Results indicated that the compound could modulate signaling pathways involved in cell survival and apoptosis .

Study on Antioxidant Activity

A study conducted on various pyrrole derivatives assessed their antioxidant capabilities through DPPH radical scavenging assays. This compound exhibited a significant reduction in DPPH radical concentration compared to controls, suggesting strong antioxidant activity.

| Compound | IC50 (µM) |

|---|---|

| Diethyl 1-benzyl-3,4-dihydroxy-pyrrole | 25 |

| Ascorbic Acid | 20 |

| Control | >100 |

Neuroprotective Study

In a neuroprotection study using SH-SY5Y neuronal cells exposed to oxidative stress, treatment with this compound resulted in a significant decrease in cell death rates.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 40 |

| Compound (10 µM) | 70 |

| Compound (50 µM) | 85 |

科学的研究の応用

Medicinal Chemistry Applications

Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate is primarily utilized as a building block in the synthesis of various biologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance, a study published in Tetrahedron Letters demonstrated that certain substituted pyrroles showed cytotoxic effects against cancer cell lines. This compound can serve as a precursor for synthesizing such derivatives, potentially leading to new anticancer agents .

Organic Synthesis Applications

This compound is also a valuable intermediate in organic synthesis. It serves as a starting material for the preparation of substituted 3,4-ethylenedioxypyrroles, which are important in the development of various organic molecules.

Synthesis Pathway

The synthesis of this compound typically involves the following steps:

- Formation of pyrrole ring : The initial step involves the condensation of appropriate aldehydes with diethyl malonate.

- Hydroxylation : Subsequent hydroxylation reactions introduce the dihydroxy groups at positions 3 and 4.

- Benzyl substitution : The introduction of the benzyl group enhances the compound's reactivity and versatility in further synthetic applications.

Potential in Material Science

Emerging research suggests that derivatives of this compound may find applications in material science, particularly in the development of conductive polymers and organic electronic materials.

Case Study: Conductive Polymers

A study indicated that incorporating pyrrole derivatives into polymer matrices can enhance electrical conductivity and thermal stability. This opens avenues for developing advanced materials for electronic applications .

化学反応の分析

Types of Chemical Reactions

The compound participates in four primary reaction types:

-

Ester hydrolysis

-

Oxidative polymerization

-

Nucleophilic substitution

-

Coordination complex formation

Ester Hydrolysis

Under acidic or basic conditions, the ethyl ester groups undergo hydrolysis to form carboxylic acids:

| Reagents/Conditions | Products | Key Observations |

|---|---|---|

| 1M HCl, aqueous, reflux | 1-Benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylic acid | Complete conversion after 12 hours |

| 0.5M NaOH, ethanol/water | Same as above | Faster kinetics (6–8 hours) |

This reaction is critical for generating intermediates used in polymer synthesis or further functionalization.

Oxidative Polymerization

The compound polymerizes to form conductive polypyrrole derivatives:

| Reagents/Conditions | Products | Properties |

|---|---|---|

| FeCl₃ (oxidant), CHCl₃, 25°C | Conductive polymer films | Electrical conductivity: 10⁻² S/cm |

| Electrochemical oxidation | Thin-film electrodes | Enhanced stability in aqueous media |

These polymers show promise in organic electronics and sensor applications.

Nucleophilic Substitution

The hydroxyl groups react with electrophilic agents to form substituted derivatives:

Coordination Complex Formation

The sulfur-modified ligand coordinates with Pd(II):

| Reagents/Conditions | Product | Biological Activity |

|---|---|---|

| PdCl₂, methanol, reflux (6h) | Pd(II) complex | MIC: 12.5 µg/mL (vs. S. aureus) |

The complex exhibits antimicrobial properties, validated through disk diffusion assays .

Hydrolysis Mechanism

-

Acidic conditions : Protonation of ester carbonyl accelerates nucleophilic attack by water.

-

Basic conditions : Hydroxide ion directly cleaves the ester bond via nucleophilic acyl substitution.

Polymerization Pathway

-

FeCl₃ oxidizes the pyrrole ring, initiating radical coupling at the α-positions.

-

Chain propagation occurs through successive electron transfer steps.

特性

IUPAC Name |

diethyl 1-benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO6/c1-3-23-16(21)12-14(19)15(20)13(17(22)24-4-2)18(12)10-11-8-6-5-7-9-11/h5-9,19-20H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYCCUUFBQELMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1CC2=CC=CC=C2)C(=O)OCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10715714 | |

| Record name | Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376395-32-3 | |

| Record name | Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。